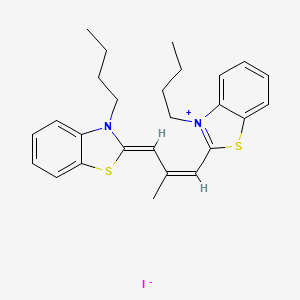

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

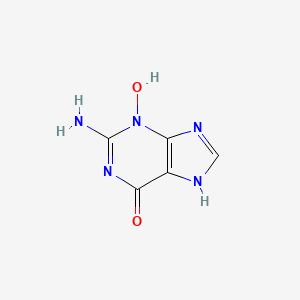

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione is a derivative within the oxazolidine-2,4-dione family, a motif frequently found in biologically significant compounds. Research into oxazolidine-2,4-diones reveals their importance in various chemical and potentially therapeutic contexts due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of oxazolidine-2,4-diones, including (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione, can be achieved through a tandem phosphorus-mediated carboxylative condensation-cyclization reaction utilizing atmospheric carbon dioxide. This method offers a novel and convenient one-pot synthesis approach under mild, transition-metal-free conditions (Wen-Zhen Zhang et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Versatile Synthesis : A study by Merino et al. (2010) describes a versatile synthesis method for quaternary 1,3-oxazolidine-2,4-diones, which is relevant to (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione. This synthesis process involves a two-step reaction from α-ketols and isocyanates, leading to the production of various 1,3-oxazolidine-2,4-diones.

Innovative Synthesis Using Carbon Dioxide : Zhang et al. (2015) developed a novel method for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide. This process provides an efficient and environmentally friendly approach to creating these compounds, including (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione (Zhang et al., 2015).

Application in Agriculture

- Fungicide Development : The development of famoxadone, an agricultural fungicide, showcases the practical application of oxazolidine-2,4-diones in agriculture. Famoxadone is a member of the oxazolidinone class of fungicides and exhibits excellent control of various plant pathogens (Sternberg et al., 2001).

Advanced Chemical Applications

Electrochemical Studies : A study by Casadei et al. (1995) focused on the electrochemical synthesis of oxazolidine-2,4-diones. This method presents a novel approach for the ring formation of these compounds, demonstrating the versatility of oxazolidine-2,4-diones in advanced chemical synthesis (Casadei et al., 1995).

Hypervalent Iodine Mediated Oxidative Cyclization : Research by Duddupudi et al. (2020) explored the oxidative cyclization of N-Boc-acrylamides to produce oxazolidine-2,4-diones. This study highlights the potential for innovative methods in the synthesis of such compounds (Duddupudi et al., 2020).

Crystallographic Analysis : Inada and Kanazawa (2017) conducted a crystallographic analysis of a compound related to (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione, providing insight into the structural aspects of these molecules (Inada & Kanazawa, 2017).

Propiedades

IUPAC Name |

(4S)-4-(2-methylsulfanylethyl)-1,3-oxazolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHFRAZOZMTUMG-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)OC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H]1C(=O)OC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)

![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)